6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine and its derivatives have been explored in various synthetic and biological contexts:
Synthesis of Novel Compounds : The synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates from related compounds has been described, indicating potential for creating a variety of derivatives with diverse properties (Kumar & Mashelker, 2006).
Antihypertensive Activity : Certain synthesized compounds, including those derived from pyrano[2,3-b]pyridine, are expected to have antihypertensive activity, signifying their potential in therapeutic applications (Kumar & Mashelker, 2006).
Neurotropic Properties : Diamino derivatives of pyrano[3,4-c]pyridines have shown neurotropic properties, suggesting their use in neurological or psychiatric conditions (Paronikyan et al., 2016).
Microwave-Activated Synthesis : The synthesis of polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines using microwave activation has been demonstrated, offering a more efficient synthesis method (Hajbi et al., 2007).
Environmentally Benign Synthesis : A study has developed a more environmentally friendly protocol for synthesizing pyrano[2,3-b]pyridine derivatives, reducing toxic by-products and enhancing sustainability (Hameed, 2018).
Antimicrobial and Antitumor Activity : Pyranopyridine derivatives are noted for their significant biological activities, including antitumor and antibacterial effects, highlighting their potential in medicinal chemistry (Hameed, 2018).
Properties
IUPAC Name |
6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-13-11(14-2)9-6-8-4-3-5-15-10(8)12-7-9/h6-7,11H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUSFXVFTXYVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=C(N=C1)OCCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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